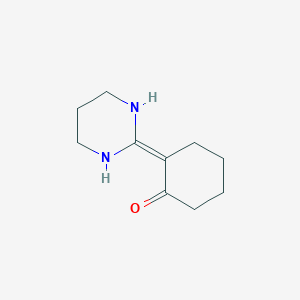
Cyclohexanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone is a heterocyclic compound that features a tetrahydropyrimidine ring fused to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives under specific conditions. For example, the cyclization of polyfunctional urea derivatives can be achieved through intramolecular reactions, often followed by fluorination to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale cyclization reactions, similar to those used in laboratory settings, but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the functions of tubulin and norepinephrine, which are crucial in various biological processes . The compound’s effects are mediated through its binding to these targets, leading to alterations in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone include other tetrahydropyrimidinone derivatives, such as:
- 3,4-Dihydropyrimidin-2(1H)-ones
- 6-Hydroxytetrahydropyrimidin-2(1H)-ones
Uniqueness
What sets 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone apart from similar compounds is its unique structure, which combines a tetrahydropyrimidine ring with a cyclohexanone moiety
Properties
CAS No. |
108816-09-7 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(1,3-diazinan-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C10H16N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h11-12H,1-7H2 |
InChI Key |
YSATULIFMAJVRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=C2NCCCN2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
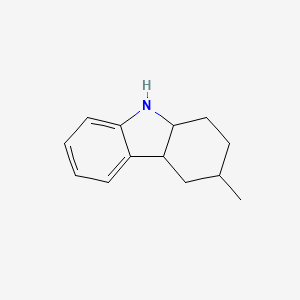
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
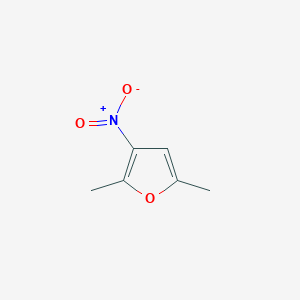
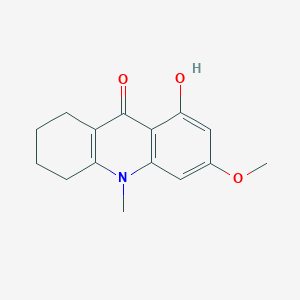
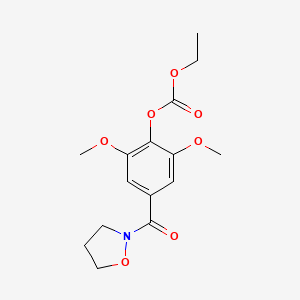


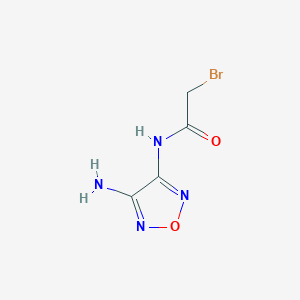
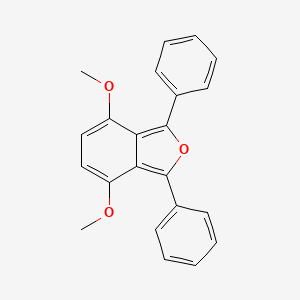
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
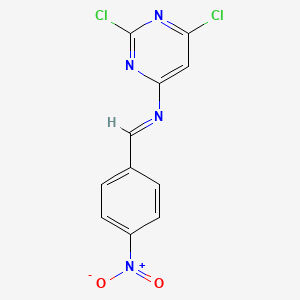
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)

